Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate typically involves the following steps:
Fluorination: The fluorine atom at the 4th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can yield sulfoxides.
Scientific Research Applications
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrFO2S |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3 |
InChI Key |
MLWLNPPBUQQAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F |
Origin of Product |
United States |
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